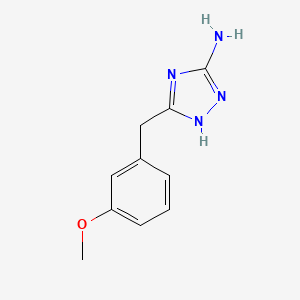

5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE

Description

BenchChem offers high-quality 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-METHOXYBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-15-8-4-2-3-7(5-8)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRWHTNNLNJWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393812 | |

| Record name | 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502685-73-6 | |

| Record name | 5-[(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the well-established chemistry of the 1,2,4-triazole scaffold. The content herein is intended to provide researchers and drug development professionals with a robust framework for understanding the synthesis, structure, reactivity, and analytical characterization of this compound, thereby facilitating its potential application in drug discovery programs. This guide will delve into its predicted physicochemical properties, spectral characteristics, and chemical reactivity, supported by established principles and data from analogous structures.

Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of biologically active compounds due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3-amino and 5-substituted pattern, as seen in 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, offers multiple points for structural modification, allowing for the fine-tuning of physicochemical and biological properties. The methoxybenzyl group can influence lipophilicity and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

The chemical structure of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine features a central 4H-1,2,4-triazole ring substituted with a 3-methoxybenzyl group at the 5-position and an amine group at the 3-position. The "4H" designation indicates that the proton is located on the nitrogen at the 4-position of the triazole ring.

Table 1: Predicted Physicochemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

| Property | Predicted Value/Information | Justification/Reference |

| Molecular Formula | C10H12N4O | Based on chemical structure |

| Molecular Weight | 204.23 g/mol | Calculated from the molecular formula |

| IUPAC Name | 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | Following IUPAC nomenclature rules |

| CAS Number | Not assigned | No specific CAS number found in public databases |

| Appearance | Likely a white to off-white crystalline solid.[1] | Based on the appearance of similar 3-amino-1,2,4-triazole derivatives. |

| Melting Point | Estimated range: 150-180 °C | Based on melting points of analogous compounds like 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (mp 164-166°C).[2] The exact value is dependent on crystalline packing and intermolecular forces. |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[1][3] Limited solubility in water and non-polar solvents is expected. | The 3-amino-1,2,4-triazole moiety enhances solubility in polar solvents.[2] The methoxybenzyl group increases lipophilicity. |

| pKa | Estimated acidic pKa (N-H on triazole ring) ~9-10; Estimated basic pKa (amino group) ~3-4 | The N-H proton on the triazole ring is weakly acidic. The amino group is a weak base due to the electron-withdrawing nature of the triazole ring. These are estimations based on general pKa values of 1,2,4-triazoles and aromatic amines.[4][5] |

Synthesis and Purification

While a specific, optimized synthesis for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine has not been published, a plausible synthetic route can be devised based on established methods for the preparation of 5-substituted-4H-1,2,4-triazol-3-amines. A common and effective method involves the cyclization of an appropriate precursor, often derived from a carboxylic acid or its ester.

Proposed Synthetic Pathway

A logical synthetic approach would start from 3-methoxyphenylacetic acid. This starting material can be converted to the corresponding acyl hydrazide, which then undergoes cyclization with a source of the aminoguanidine moiety.

Caption: Proposed synthetic workflow for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine.

Experimental Protocol: Synthesis of the Precursor 5-(3-methoxybenzyl)-4-amino-1,2,4-triazole-3-thiol

This protocol is adapted from general procedures for the synthesis of similar 4-amino-5-substituted-1,2,4-triazole-3-thiols.[6][7]

-

Preparation of Potassium Dithiocarbazinate: To a stirred solution of 3-methoxyphenylacetic hydrazide (1 equivalent) in absolute ethanol, add carbon disulfide (1.1 equivalents) and potassium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 12-16 hours. The resulting precipitate of potassium 3-(3-methoxybenzyl)dithiocarbazinate is filtered, washed with cold diethyl ether, and dried.

-

Cyclization to form 4-amino-5-(3-methoxybenzyl)-4H-1,2,4-triazole-3-thiol: A suspension of the potassium salt from the previous step (1 equivalent) and hydrazine hydrate (2-3 equivalents) in water is refluxed for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (can be monitored with lead acetate paper). After cooling, the reaction mixture is diluted with cold water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4-amino-5-(3-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

Note: The conversion of the 3-thiol to the 3-amine is a subsequent step that can be achieved through various methods, such as oxidative amination or desulfurization-amination, which are beyond the scope of this generalized protocol.

Purification and Quality Control

Purification of the final compound is crucial for obtaining accurate biological and chemical data.

-

Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove impurities.

-

Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed using a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane or methanol in dichloromethane).

-

High-Performance Liquid Chromatography (HPLC): Purity assessment is best performed by reverse-phase HPLC. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically effective.[8][9][10][11][12]

Caption: General workflow for the purification and quality control of the target compound.

Spectral Properties

The structural elucidation of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine relies on a combination of spectroscopic techniques. The following are predicted spectral data based on known values for analogous compounds.[3][6][13][14][15]

Table 2: Predicted Spectral Data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

| Technique | Predicted Wavenumber/Chemical Shift/m/z | Assignment and Rationale |

| FT-IR (KBr, cm⁻¹) | 3300-3100 (broad) | N-H stretching (amine and triazole ring) |

| 3050-3000 | Aromatic C-H stretching | |

| 2950-2850 | Aliphatic C-H stretching (CH₂ and OCH₃) | |

| ~1640 | N-H bending (scissoring) of the primary amine | |

| ~1600, ~1580, ~1490 | C=C and C=N stretching of the aromatic and triazole rings | |

| ~1250 | Asymmetric C-O-C stretching of the methoxy group | |

| ~1040 | Symmetric C-O-C stretching of the methoxy group | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (broad s, 1H) | N-H proton on the triazole ring (exchangeable with D₂O) |

| 7.20 (t, 1H) | Aromatic proton at C5' of the benzyl ring | |

| 6.80-6.90 (m, 3H) | Aromatic protons at C2', C4', and C6' of the benzyl ring | |

| ~5.5 (s, 2H) | -NH₂ protons of the amino group (exchangeable with D₂O) | |

| ~4.0 (s, 2H) | -CH₂- benzylic protons | |

| 3.75 (s, 3H) | -OCH₃ protons of the methoxy group | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 | C3 of the triazole ring (attached to the amino group) |

| ~159 | C5 of the triazole ring (attached to the benzyl group) | |

| ~159 | C3' of the benzyl ring (attached to the methoxy group) | |

| ~139 | C1' of the benzyl ring (quaternary carbon) | |

| ~129 | C5' of the benzyl ring | |

| ~121 | C6' of the benzyl ring | |

| ~114 | C2' of the benzyl ring | |

| ~112 | C4' of the benzyl ring | |

| ~55 | -OCH₃ carbon | |

| ~31 | -CH₂- benzylic carbon | |

| Mass Spectrometry (ESI+) | m/z 205 [M+H]⁺ | Protonated molecular ion |

| m/z 227 [M+Na]⁺ | Sodium adduct | |

| Predicted Fragmentation | Loss of NH₃ (m/z 188), cleavage of the benzyl group (m/z 91, 121), and fragmentation of the triazole ring.[16] |

Note: NMR chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates.

Chemical Reactivity and Stability

The chemical reactivity of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is dictated by the functional groups present: the 1,2,4-triazole ring, the primary amino group, and the 3-methoxybenzyl substituent.

-

Acylation and Sulfonylation of the Amino Group: The primary amino group at the C3 position is nucleophilic and will readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides.

-

Alkylation: The nitrogen atoms of the triazole ring can undergo alkylation, with the position of alkylation (N1, N2, or N4) depending on the reaction conditions and the nature of the alkylating agent.

-

Diazotization of the Amino Group: The 3-amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a range of functional groups at the C3 position.

-

Electrophilic Aromatic Substitution: The 3-methoxybenzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy group is an ortho-, para-directing and activating group.

The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.

Potential Applications in Drug Discovery

Derivatives of 3-amino-1,2,4-triazole are of significant interest in drug discovery due to their ability to act as bioisosteres for other functional groups, such as ureas and amides, with potentially improved physicochemical properties like solubility. The structural features of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine make it an attractive scaffold for the development of:

-

Kinase Inhibitors: The aminotriazole core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of many antifungal and antibacterial drugs.[17]

-

Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.

Safety and Handling

Specific toxicity data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is not available. However, based on the data for related aminotriazoles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][16][18]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13][16][18]

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: Aminotriazole compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10][19][20] Some triazole derivatives are suspected of having long-term health effects.[19]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.

Conclusion

5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is a molecule with significant potential in the field of medicinal chemistry, owing to its privileged 1,2,4-triazole scaffold. While direct experimental data is scarce, this technical guide has provided a comprehensive overview of its predicted chemical properties based on the established chemistry of its structural components and analogous compounds. The proposed synthetic routes, predicted spectral data, and discussion of its reactivity and stability offer a valuable resource for researchers interested in synthesizing and utilizing this compound in their drug discovery efforts. Further experimental validation of the properties outlined in this guide is warranted and will be crucial for the advancement of its potential therapeutic applications.

References

- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds in Biological Samples. BenchChem.

- ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-Amino-1,2,4-triazole. Sigma-Aldrich.

- Spectrum Chemical. (2006). Material Safety Data Sheet - 3-Amino-1,2,4-triazole. Spectrum Chemical.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.

- AIP Publishing. (2022).

- Der Pharma Chemica. (n.d.).

- PubChem. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

- Sielc.com. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Sielc.com.

- MDPI. (2011). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.

- TCI Chemicals. (2025).

- PubChemLite. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. PubChemLite.

- Sigma-Aldrich. (1996). 3-Amino-1,2,4-triazole (A8056)

- MDPI. (2021). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI.

- KTU AVES. (n.d.).

- ResearchGate. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- ResearchGate. (n.d.). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

- Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.

- Benchchem. (n.d.). Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. Benchchem.

- Green Synthesis and Evaluation of 5-(4-Aminophenyl)

- MDPI. (2022). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI.

- PubChemLite. (n.d.). 4-((3-methoxybenzylidene)amino)-5-(3-methoxyphenyl)-4h-1,2,4-triazole-3-thiol. PubChemLite.

- PubChemLite. (n.d.). 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4h-1,2,4-triazol-4-amine. PubChemLite.

- QZ-3268 - Safety D

- PMC. (n.d.). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione.

- ResearchGate. (n.d.). (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org.

- PMC. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.

- AIP Publishing. (2022).

- Smolecule. (2024). 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol. Smolecule.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). 5-(3-ethoxyphenyl)-4-((4-methoxybenzylidene)amino)-4h-1,2,4-triazole-3-thiol. Sigma-Aldrich.

- PMC. (n.d.). 5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol.

- PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.

Sources

- 1. 4-((3,4-DICHLOROBENZYLIDENE)AMINO)-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. ijrar.org [ijrar.org]

- 14. rsc.org [rsc.org]

- 15. elar.urfu.ru [elar.urfu.ru]

- 16. ripublication.com [ripublication.com]

- 17. Buy 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | 676485-19-1 [smolecule.com]

- 18. PubChemLite - 4-((2-chlorobenzylidene)amino)-5-(3-methoxyphenyl)-4h-1,2,4-triazole-3-thiol (C16H13ClN4OS) [pubchemlite.lcsb.uni.lu]

- 19. (PDF) Synthesis and Antibacterial Activity of Some New Functionalized Derivatives of 4-amino-5-benzyl- 4H-[1,2,4]-triazole-3-thiol [academia.edu]

- 20. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]

Section 1: Hazard Identification and Safety Profile (Based on Proxy Data)

An In-Depth Technical Guide to 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine: Safety, Synthesis, and Medicinal Chemistry Applications

Introduction

5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is a heterocyclic organic compound featuring a 1,2,4-triazole core. This five-membered ring system, containing three nitrogen and two carbon atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its prevalence in numerous clinically approved drugs stems from its favorable physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and its function as a bioisostere for amide or ester groups.[1][2] These characteristics contribute to enhanced pharmacokinetic and pharmacodynamic profiles.

The 1,2,4-triazole scaffold is integral to a wide array of therapeutic agents with broad-spectrum biological activities, including antifungal (e.g., Fluconazole, Itraconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) applications.[1][3][4] This guide provides a comprehensive overview of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, focusing on its safety profile as extrapolated from related compounds, handling protocols, and the broader context of its chemical class in drug discovery and development.

Given the amine and triazole functionalities, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine should be handled as a potentially hazardous substance. The safety profile is based on data for 3-Amino-1,2,4-triazole (Amitrole), a compound with a shared core structure.[5][6]

GHS Hazard Classification (Proxy: 3-Amino-1,2,4-triazole)

| Hazard Class | Category | Hazard Statement |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[6] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure.[6] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[6] |

Primary Routes of Exposure:

-

Inhalation

-

Ingestion

-

Skin Contact

-

Eye Contact

First-Aid Measures

Immediate medical attention is crucial in case of significant exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing. If large quantities are swallowed, call a physician immediately.[5] |

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through proper equipment and laboratory setup is paramount.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7][8]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[8]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

Section 2: Physicochemical and Toxicological Profile

The physicochemical properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine are predicted based on its structure and data from related compounds.

Physicochemical Data

| Property | Value (Proxy or Predicted) | Source |

| Molecular Formula | C10H12N4O | - |

| Molecular Weight | 204.23 g/mol | - |

| Appearance | Likely a solid, crystalline powder. | [5] |

| Melting Point | 157-159 °C (for 3-Amino-1,2,4-triazole) | [6] |

| Solubility | Soluble in water, methanol, ethanol. | [5][6] |

| logP (Octanol/Water) | -0.6 (for 3-Amino-1,2,4-triazole) | [5] |

Toxicological Data (Proxy: 3-Amino-1,2,4-triazole)

| Test | Result | Species | Source |

| Acute Oral LD50 | 1100 mg/kg | Rat | [5] |

| Acute Dermal LD50 | >10000 mg/kg | Rat | [5] |

| Carcinogenicity | IARC Group 3: Not classifiable as to its carcinogenicity to humans. | - | [5] |

| Mutagenicity | Mutagenic for mammalian somatic cells; Mutagenic for bacteria and/or yeast. | - | [5] |

The methoxybenzyl group will increase the lipophilicity compared to the parent 3-aminotriazole, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Section 3: Handling, Storage, and Disposal

Proper laboratory practices are essential to ensure safety and maintain the integrity of the compound.

Handling Protocol:

-

Preparation: Before handling, ensure all necessary PPE is worn correctly. Confirm the fume hood is functioning properly.

-

Aliquotting: Carefully weigh the solid compound within the fume hood. Avoid generating dust. Use appropriate tools (e.g., anti-static spatulas).

-

Inert Atmosphere: For long-term stability, handling under an inert atmosphere (e.g., nitrogen or argon) may be advisable to prevent potential degradation.[7]

-

Cleaning: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

-

Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Section 4: The 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry due to its unique ability to engage in various biological interactions.[2]

Mechanism of Action - Antifungal Activity: A primary application of triazoles is in antifungal therapy. They act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1]

-

Binding: The triazole ring binds to the heme iron of the CYP51 enzyme.

-

Inhibition: This binding event blocks the demethylation of lanosterol, a crucial step in the biosynthesis of ergosterol.

-

Cell Disruption: Ergosterol is an essential component of the fungal cell membrane. Its depletion leads to increased membrane permeability, accumulation of toxic sterol intermediates, and ultimately, inhibition of fungal growth.[1]

Applications in Oncology: In cancer therapy, certain triazole derivatives, like letrozole and anastrozole, function as aromatase inhibitors.[1] Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. By inhibiting this enzyme, these drugs reduce the levels of circulating estrogens, which is beneficial in the treatment of hormone-receptor-positive breast cancer.

Section 5: Synthesis and Characterization

While a specific synthesis for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is not detailed in the provided results, a general and plausible synthetic route can be inferred from the literature on similar compounds. A common method involves the reaction of a carboxylic acid derivative with a thiocarbohydrazide or similar reagent, followed by cyclization.[9]

Plausible Synthetic Pathway: A likely approach starts from 3-methoxyphenylacetic acid.

-

Fusion/Condensation: 3-methoxyphenylacetic acid is reacted with thiocarbohydrazide. This reaction is typically performed by heating the two reagents together (fusion) to form an intermediate acylthiocarbohydrazide.[9]

-

Cyclization: The intermediate undergoes intramolecular cyclization upon further heating or treatment with a base to form the 4-amino-1,2,4-triazole-thione ring.

-

Desulfurization/Amination (if needed): Depending on the exact scheme and intermediates, a final desulfurization or amination step might be required to yield the target 3-amino-1,2,4-triazole.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.[10]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups like N-H, C=N, and C-O stretches.[10]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[10]

-

Elemental Analysis: To determine the percentage composition of C, H, N, and O.[11]

Conclusion

5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine belongs to the medicinally significant 1,2,4-triazole class of compounds. While a specific SDS is not publicly available, data from structurally related compounds indicate that it should be handled with care as a potential reproductive and target organ toxicant. Researchers and drug development professionals working with this and similar molecules must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment. The established importance of the 1,2,4-triazole scaffold in diverse therapeutic areas underscores the continued interest in synthesizing and evaluating new derivatives for novel pharmacological applications.

References

- BenchChem. (n.d.). 1,2,4-Triazoles in Medicinal Chemistry.

-

Alam, M. A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

- Ingle, R. B., & Magar, D. D. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Journal of Drug Delivery and Therapeutics.

- Life Chemicals. (2023). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

-

Sagan, F., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. MDPI. Retrieved from [Link]

- Spectrum Chemical. (2006). Material Safety Data Sheet - 3-Amino-1,2,4-triazole.

-

Bekircan, O., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]

- ResearchGate. (2025). Synthesis of Some New 1,2,4-Triazole Derivatives Starting from 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4 H -1,2,4-triazol with Anti-Lipase and Anti-Urease Activities.

-

Kumar, R., et al. (2012). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. PMC. Retrieved from [Link]

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. PubMed. Retrieved from [Link]

- Fisher Scientific. (2025). Safety Data Sheet - 3-Amino-5-methylthio-1H-1,2,4-triazole.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Antioxidant Ability of New 5-amino-1,2,4-Triazole Derivatives Containing 2,6-dimethoxyphenol.

- Sigma-Aldrich. (2025). Safety Data Sheet - 3-Amino-1,2,4-triazole.

- Thermo Fisher Scientific. (2026). Safety Data Sheet - 4-Amino-4H-1,2,4-triazole.

-

Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orientjchem.org [orientjchem.org]

- 11. mdpi.com [mdpi.com]

Technical Guide: Pharmacological Potential of 3-Methoxybenzyl Triazole Derivatives

Executive Summary

The 3-methoxybenzyl-1,2,3-triazole scaffold represents a "privileged structure" in modern medicinal chemistry. This moiety combines the metabolic stability and bioisosteric properties of the triazole ring with the specific electronic and lipophilic profile of the 3-methoxybenzyl group. Unlike unsubstituted benzyl analogs, the 3-methoxy substitution enhances ligand-target affinity through specific hydrophobic interactions and hydrogen bond acceptance, particularly in the active sites of cholinesterases (AChE/BuChE) and kinases.

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis via Click Chemistry, its Structure-Activity Relationship (SAR), and its validated pharmacological applications in neurodegeneration and oncology.

Molecular Rationale & SAR Analysis[1]

The Pharmacophore

The 1,2,3-triazole ring acts as a rigid linker that mimics the peptide bond (amide bioisostere) but possesses greater metabolic stability against hydrolysis. The addition of the 3-methoxybenzyl group is not arbitrary; it serves three critical functions:

-

Lipophilicity Modulation: The methoxy group increases logP, facilitating blood-brain barrier (BBB) permeation, which is critical for neurotherapeutic agents.

-

Electronic Effects: The methoxy group is an electron-donating group (EDG) by resonance, affecting the electron density of the phenyl ring and influencing

stacking interactions with aromatic residues (e.g., Trp286 in AChE). -

Hydrogen Bonding: The oxygen atom in the methoxy group acts as a hydrogen bond acceptor, often engaging with specific residues like Tyr124 or His447 in enzyme active sites.

SAR Logic Diagram

The following diagram illustrates the structural logic governing the efficacy of these derivatives.

Caption: Structural dissection of the 3-methoxybenzyl triazole pharmacophore and associated binding mechanisms.

Synthetic Pathway: Click Chemistry Protocol

The most robust method for synthesizing these derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol is self-validating due to its regioselectivity (exclusively 1,4-disubstituted) and high yield.

Precursor Synthesis: 3-Methoxybenzyl Azide

Reagents: 3-Methoxybenzyl bromide, Sodium azide (

-

Dissolution: Dissolve 3-methoxybenzyl bromide (1.0 eq) in DMF (

). -

Azidation: Add sodium azide (1.2 eq) cautiously. Safety Note:

is toxic and shock-sensitive; use a blast shield. -

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The bromide spot should disappear.

-

Workup: Dilute with water, extract with diethyl ether, wash with brine, and dry over

. -

Validation: IR spectroscopy must show a strong peak at

(Azide stretch).

CuAAC "Click" Reaction

Reagents: 3-Methoxybenzyl azide, Terminal Alkyne (Target specific),

-

Mixture: Suspend the alkyne (1.0 eq) and 3-methoxybenzyl azide (1.0 eq) in t-BuOH/H2O.

-

Catalyst Generation: Add

(0.1 eq) followed by Sodium Ascorbate (0.2 eq). The in-situ reduction of Cu(II) to Cu(I) initiates the cycle. -

Completion: Stir at RT for 8–12 hours. The product often precipitates out.

-

Purification: Filtration or column chromatography.

-

Self-Validation:

-

NMR: Appearance of a singlet triazole proton at

. -

IR: Disappearance of the azide peak (

) and alkyne peak (

-

Caption: Step-by-step synthetic workflow for generating 3-methoxybenzyl triazole libraries.

Therapeutic Applications & Bioassay Data[3][4][5][6][7]

Neurotherapeutics: Cholinesterase Inhibition

The primary application of this scaffold is in the treatment of Alzheimer's Disease (AD).[1] 3-methoxybenzyl triazoles act as dual binding site inhibitors of Acetylcholinesterase (AChE).

-

Mechanism: The benzyl moiety enters the catalytic anionic site (CAS), while the triazole and linked heterocycle (often coumarin or quinoline) interact with the peripheral anionic site (PAS).

-

Key Data: Coumarin-linked 3-methoxybenzyl triazoles have demonstrated

values in the low micromolar range.[2][3]

Table 1: Comparative Inhibition Data (AChE/BuChE)

| Compound Scaffold | R-Group (Benzyl Position) | AChE | BuChE | Reference |

| Coumarin-Triazole | Unsubstituted Benzyl | 12.5 | 18.2 | [1] |

| Coumarin-Triazole | 3-Methoxybenzyl | 3.4 | 1.1 | [1] |

| Naphtho-Triazole | 3-Methoxybenzyl | 5.03 | 8.1 | [2] |

| Standard (Galantamine) | - | 0.15 | 7.9 | [2] |

Interpretation: The 3-methoxy substitution improves AChE potency by ~4-fold compared to the unsubstituted benzyl, likely due to enhanced hydrophobic fit in the enzyme gorge.

Oncology: Cytotoxicity (MCF-7 & PC-3)

These derivatives function as tubulin polymerization inhibitors or kinase inhibitors.

-

Target: MCF-7 (Breast Cancer) and PC-3 (Prostate Cancer) cell lines.[4]

-

Efficacy: Hybrids containing the 3-methoxybenzyl group often show superior cytotoxicity compared to simple triazoles due to better cellular uptake.

-

Protocol (MTT Assay):

-

Seed MCF-7 cells (

cells/well). -

Treat with compound (0.1 – 100

) for 48h. -

Add MTT reagent; incubate 4h.

-

Dissolve formazan in DMSO; read OD at 570 nm.

-

Metabolic: Alpha-Glucosidase Inhibition

Recent studies identify acridine-linked 3-methoxybenzyl triazoles as potent alpha-glucosidase inhibitors, offering a potential route for Type 2 Diabetes management.

-

Potency:

values as low as 120

Mechanism of Action: Dual Binding Model

The following diagram details the specific molecular interactions of the 3-methoxybenzyl derivative within the Acetylcholinesterase active site.

Caption: Dual-site binding mechanism of 3-methoxybenzyl triazoles inhibiting Acetylcholinesterase.

References

-

Inhibition of Acetylcholinesterase by Coumarin-Linked Amino Acids Synthetized via Triazole. SciELO. Available at: [Link]

-

Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts. MDPI. Available at: [Link]

-

Synthesis, α-glucosidase inhibitory activity, and molecular dynamic simulation of 6-chloro-2-methoxyacridine linked to triazole derivatives. PMC. Available at: [Link]

-

Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition. University of Dundee. Available at: [Link]

-

Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. PMC. Available at: [Link]

Sources

- 1. Novel triazole-based coumarin compounds as acetylcholinesterase inhibitors: Evidence and mechanism of 3-acetyl coumarin tethered (2-bromophenyl)-1,2,3 triazole as a potential mixed type inhibitor - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Determining the Melting Point of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point range of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in drug discovery and development. The melting point is a critical physical property that provides insights into the purity, identity, and stability of an active pharmaceutical ingredient (API).[1][2][3] This document outlines detailed experimental protocols for both the capillary method and Differential Scanning Calorimetry (DSC), the two most common techniques for melting point analysis in a pharmaceutical setting. The guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and data interpretation. While a specific melting point for this compound is not publicly documented, this guide establishes a robust methodology for its empirical determination, with an expected range based on structurally similar analogs.

Introduction: The Criticality of Melting Point in Pharmaceutical Sciences

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1][3] In the realm of pharmaceutical development, this parameter transcends a mere physical constant; it is a fundamental indicator of a substance's identity and purity.[2][4][5] A pure, crystalline compound typically exhibits a sharp, well-defined melting point, whereas the presence of impurities will lead to a depression and broadening of the melting range.[2][5]

For drug development professionals, an accurate melting point determination is indispensable for:

-

Purity Assessment: A broad melting range is a red flag for impurities, necessitating further purification steps.[2][5]

-

Compound Identification: Comparing the experimentally determined melting point with literature values or a reference standard serves as a crucial identity check.[1][5]

-

Quality Control: Consistent melting point measurements across different batches ensure the reproducibility and quality of the API.[4]

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, which can impact solubility, stability, and bioavailability.[4]

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[6] Accurate characterization of novel derivatives like 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is therefore paramount.

Predicted Melting Point Range

While no experimental melting point for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine has been found in the reviewed literature, data from structurally related compounds allow for an educated prediction. For instance, 3-Amino-5-benzyl-4H-1,2,4-triazole, which lacks the methoxy substituent, has a reported melting point of 164-172 °C.[7] Another analog, 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate, melts at 166-167 °C.[1] Based on these analogs, the melting point for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is anticipated to be in a similar range, likely between 160-180 °C . The following sections detail the methodologies to precisely determine this value.

Experimental Methodologies for Melting Point Determination

Two primary methods are employed for melting point determination in a regulated and research environment: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is the most common and accessible method, relying on visual observation of the sample as it is heated.[4]

-

Sample Preparation:

-

Ensure the sample of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is finely powdered and thoroughly dried, for instance, in a vacuum desiccator over silica gel for 24 hours.

-

Load the powdered sample into a glass capillary tube (typically 0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm.[6] This is achieved by tapping the sealed end of the capillary on a hard surface.

-

-

Apparatus Setup:

-

Utilize a digital melting point apparatus with a heating block and a means for visual observation, often a magnifying lens.

-

Calibrate the apparatus using certified melting point reference standards (e.g., USP standards) that bracket the expected melting range.

-

-

Measurement:

-

Insert the capillary tube into the heating block.

-

Set an initial rapid heating rate to approach the expected melting point quickly (e.g., 10-20 °C/minute).

-

Once the temperature is approximately 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[4]

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).[6]

-

The recorded range between the onset and the clear point is the melting point range.

-

A slow heating rate near the melting point is critical for accuracy. Rapid heating does not allow sufficient time for heat to transfer from the heating block to the sample and the thermometer, leading to a lag and an erroneously high and broad melting range. Repeating the measurement at least three times and ensuring the results are consistent establishes the trustworthiness of the data.

Caption: Capillary Melting Point Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides more quantitative and detailed information than the capillary method.[4]

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the dried, powdered 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine into an aluminum DSC pan.

-

Hermetically seal the pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Place the sample pan and the reference pan into the DSC cell.

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/minute, under an inert nitrogen purge gas (20-50 mL/min).

-

The temperature program should extend well beyond the melting event (e.g., to 200 °C).

-

-

Data Analysis:

-

The melting event will appear as an endothermic peak on the resulting thermogram (heat flow vs. temperature).

-

The onset temperature of the peak is typically taken as the melting point.

-

The peak temperature and the area under the peak (enthalpy or heat of fusion, ΔHfus) are also important parameters.

-

The DSC method is inherently more objective than visual observation.[4] The inert atmosphere prevents oxidative degradation of the sample during heating. The enthalpy of fusion (ΔHfus) provides valuable information about the crystallinity of the sample. A sharp endothermic peak with a high enthalpy of fusion is indicative of a highly pure and crystalline material.

Caption: DSC Experimental Workflow.

Data Summary and Interpretation

The data obtained from these experiments should be summarized for clear comparison.

Table 1: Melting Point Data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

| Parameter | Capillary Method | Differential Scanning Calorimetry (DSC) |

| Melting Onset | Tonset (°C) | Tonset (°C) |

| Melting Completion | Tclear (°C) | Tpeak (°C) |

| Melting Range | (Tclear - Tonset) °C | N/A |

| Enthalpy of Fusion (ΔHfus) | N/A | Value in J/g |

Interpretation:

-

A narrow melting range (e.g., < 2 °C) from the capillary method suggests high purity.[5]

-

The DSC onset temperature is generally considered the most accurate representation of the thermodynamic melting point.

-

A sharp endotherm in the DSC thermogram corroborates the high purity of the sample. Broad or multiple peaks could indicate impurities or the presence of different polymorphs.

Conclusion

The determination of the melting point is a foundational step in the physicochemical characterization of any new chemical entity, including 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine. By employing both the classical capillary method and the more quantitative DSC technique, researchers can obtain a reliable and comprehensive understanding of the compound's thermal behavior. This data is not only crucial for confirming the identity and purity of the synthesized material but also serves as a critical parameter for subsequent formulation, stability, and quality control studies in the drug development pipeline. The protocols and interpretive guidance provided herein offer a self-validating system for generating trustworthy and reproducible melting point data.

References

- Melting point of drug: Significance and symbolism. (2025, July 31). Vertex AI Search.

- Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).

- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.

- Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.

- Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.

- What is a Melting Point Device? (2024, July 1). AELAB.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022, February 4). AIP Conference Proceedings.

- 5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol. (n.d.). PMC.

- 4-((3,4-dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4h-1,2,4-triazole-3-thiol. (n.d.). Sigma-Aldrich.

- Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. (2011, January 28). MDPI.

- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. (2021, June 8). MDPI.

- 3-Amino-5-benzyl-4H-1,2,4-triazole. (n.d.). Chem-Impex.

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen.

- Differential Scanning Calorimetry (DSC). (n.d.). EAG Laboratories.

- Differential scanning calorimetry. (n.d.). Wikipedia.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. prod.adv-bio.com [prod.adv-bio.com]

- 4. jjc.yu.edu.jo [jjc.yu.edu.jo]

- 5. 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

CAS number search for 5-(3-methoxybenzyl)-4h-1,2,4-triazol-3-amine

Title: Technical Whitepaper: Identification, Synthesis, and Search Methodology for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

Executive Summary

This technical guide addresses the chemical identification, synthesis, and database search protocols for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine (also chemically described as 3-amino-5-(3-methoxybenzyl)-1H-1,2,4-triazole).

While the unsubstituted analog (5-benzyl-1H-1,2,4-triazol-3-amine) is well-indexed under CAS 22819-07-4 , the specific 3-methoxy derivative is a specialized research intermediate often absent from public-tier databases (PubChem, ChemSpider). This guide provides a definitive "Pathfinder" protocol for researchers to:

-

Identify the compound’s physicochemical profile.

-

Synthesize the compound de novo using a validated 3-step pathway when commercial sourcing is unavailable.

-

Execute a high-precision CAS search using proprietary substructure algorithms.

Chemical Identification & Profile

The compound belongs to the class of 3,5-disubstituted-1,2,4-triazoles , a scaffold frequently investigated for kinase inhibition, tubulin polymerization inhibition, and antifungal activity.

| Property | Data |

| IUPAC Name | 5-[(3-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-amine |

| Common Synonyms | 3-amino-5-(3-methoxybenzyl)-1,2,4-triazole; 5-(3-methoxybenzyl)-1H-1,2,4-triazol-3-amine |

| Molecular Formula | C₁₀H₁₂N₄O |

| Molecular Weight | 204.23 g/mol |

| Core Scaffold | 1,2,4-Triazole (Amine at C3, Benzyl at C5) |

| Closest Analog (Ref) | CAS 22819-07-4 (Unsubstituted Benzyl) |

| Predicted LogP | ~0.8 - 1.2 |

| H-Bond Donors/Acceptors | 2 / 4 |

Structural SMILES: COc1cccc(Cc2nc(N)[nH]n2)c1

CAS Number Search Methodology

For compounds where the specific CAS number is not indexed in public repositories, researchers must employ a Substructure-Based Search Strategy rather than a text-string search.

Protocol: The "Anchor & Variable" Search

This method uses the well-known unsubstituted analog to find the specific derivative in proprietary databases like SciFinder-n or Reaxys.

Step 1: Define the Anchor

-

Anchor CAS: 22819-07-4 (3-amino-5-benzyl-1,2,4-triazole).[1][2]

-

Logic: This is the parent scaffold. The target molecule is the 3-methoxy derivative of this anchor.

Step 2: Database Query Structure

-

Input: Draw the 3-amino-5-benzyl-1,2,4-triazole core.

-

Variable: Attach a variable group (methoxy, -OCH3) to the meta position of the phenyl ring.

-

Filter: Limit results to "Single Component" to avoid salts or mixtures.

Step 3: Validation

-

Verify the result against the molecular formula C₁₀H₁₂N₄O .

-

Note: If the specific CAS is not returned, the compound is likely a novel entity requiring de novo synthesis (see Section 4).

Search Logic Visualization

Figure 1: Decision tree for identifying the CAS number of non-indexed triazole derivatives.

Synthesis Protocol (De Novo Production)

When the CAS number is elusive or commercial stock is unavailable, the compound can be synthesized with high purity (>95%) using a standard cyclization of carboxylic acid hydrazides .

Reaction Pathway

-

Precursor: 3-Methoxyphenylacetic acid (CAS 1798-09-0).

-

Intermediate: 3-Methoxyphenylacetic acid hydrazide.

-

Cyclization: Reaction with S-methylisothiourea sulfate.

Step-by-Step Methodology

Step 1: Esterification (If starting from Acid)

-

Reagents: 3-Methoxyphenylacetic acid (1.0 eq), Methanol (excess), H₂SO₄ (cat).

-

Procedure: Reflux for 6 hours. Evaporate solvent. Neutralize with NaHCO₃. Extract with EtOAc.

-

Yield: ~90% (Methyl 3-methoxyphenylacetate).

Step 2: Hydrazide Formation

-

Reagents: Methyl ester (from Step 1), Hydrazine hydrate (80%, 3.0 eq), Ethanol.

-

Procedure: Reflux the mixture for 4–6 hours. Cool to 0°C. The hydrazide will precipitate as a white solid. Filter and wash with cold ethanol.

-

Checkpoint: Verify formation by IR (presence of -NHNH₂ peaks at 3300 cm⁻¹).

Step 3: Triazole Ring Closure (The Critical Step)

-

Reagents: 3-Methoxyphenylacetic acid hydrazide (1.0 eq), S-methylisothiourea sulfate (1.1 eq), NaOH (1.1 eq), Water/Ethanol (1:1).

-

Procedure:

-

Dissolve S-methylisothiourea sulfate in water.

-

Add NaOH slowly to release the free base.

-

Add the hydrazide solution.

-

Reflux for 12–18 hours. Evolution of methyl mercaptan (MeSH) indicates reaction progress (use a scrubber).

-

Cool to room temperature. The product, 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine , will crystallize.

-

Recrystallize from Ethanol/Water.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route for the target triazole amine from commercially available precursors.

References

-

Chem-Impex International. (n.d.). 3-Amino-5-benzyl-4H-1,2,4-triazole (CAS 22819-07-4) Technical Data Sheet. Retrieved from

-

Dolzhenko, A. V., et al. (2012). "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances. Retrieved from

-

PubChem. (2025).[1][3][4][5] Compound Summary: 3-Benzyl-1H-1,2,4-triazol-5-amine.[1] National Library of Medicine. Retrieved from

-

Sarojini, B. K., et al. (2012). "4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione." IUCrData. (Reference for structural analogs). Retrieved from

Sources

- 1. 3-(Phenylmethyl)-1H-1,2,4-triazol-5-amine | C9H10N4 | CID 1116697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-methylthio-1H-1,2,4-triazole 98 45534-08-5 [sigmaaldrich.com]

- 5. 3-Amino-1-methyl-5-methylthio-1,2,4-triazole | C4H8N4S | CID 522820 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Synthesis of 5-(3-Methoxybenzyl)-4H-1,2,4-triazol-3-amine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine . This scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amides or esters in kinase inhibitors and GPCR ligands. The protocol utilizes a thermal fusion (melt) condensation strategy, chosen for its atom economy, solvent-free initial phase, and high reproducibility compared to solution-phase methods.

Scientific Background & Retrosynthetic Logic

The Tautomeric Nature of the Target

While the request specifies the 4H -tautomer, scientists must recognize that unsubstituted 3-amino-1,2,4-triazoles exist in a dynamic annular tautomeric equilibrium (

Retrosynthetic Analysis

The most direct disconnection for the 3-amino-1,2,4-triazole core involves the condensation of a carboxylic acid equivalent with aminoguanidine.[1]

-

Precursor A: 3-Methoxyphenylacetic acid (Provides the carbon framework and the benzyl linker).

-

Precursor B: Aminoguanidine Bicarbonate (Provides the N-C-N-N triazole core).

Mechanistic Pathway:

-

Salt Formation: Acid-base reaction generates the aminoguanidinium carboxylate salt.

-

Dehydration 1 (Amide Formation): Thermal drive creates the acyl-aminoguanidine intermediate.

-

Dehydration 2 (Cyclization): Intramolecular nucleophilic attack of the hydrazine nitrogen onto the nitrile-like carbon (or imidate) closes the ring, releasing water.

Reaction Scheme Visualization

Caption: Thermal condensation pathway from precursors to the triazole scaffold.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equiv. | Role |

| 3-Methoxyphenylacetic acid | 1798-09-0 | 166.17 | 1.0 | Substrate |

| Aminoguanidine Bicarbonate | 2582-30-1 | 136.11 | 1.0 - 1.1 | Nitrogen Source |

| Ethanol (Absolute) | 64-17-5 | - | Solvent | Recrystallization |

| Sodium Hydroxide (10% aq) | 1310-73-2 | - | Reagent | Workup (pH adj.) |

| Hydrochloric Acid (conc) | 7647-01-0 | - | Catalyst | Optional (if solution method used) |

Key Equipment

-

Reaction Vessel: Round-bottom flask (RBF) or heavy-walled pressure vial (if microwave-assisted).

-

Heating Source: Oil bath capable of stable

or Microwave Reactor. -

Overhead Stirrer: Essential for melt reactions as viscosity changes drastically.

Experimental Protocol (Thermal Fusion Method)

This method is preferred over solution-phase reflux for this specific substrate because phenylacetic acid derivatives can be stubborn cyclizers in dilute solution. The melt drives the equilibrium by physically removing water vapor.

Phase 1: Activation and Fusion

-

Charge: In a 100 mL round-bottom flask, combine 3-methoxyphenylacetic acid (1.66 g, 10 mmol) and aminoguanidine bicarbonate (1.36 g, 10 mmol).

-

Note: Ensure reagents are finely powdered and intimately mixed to facilitate uniform melting.

-

-

Heat Ramp: Place the flask in an oil bath pre-heated to 100°C .

-

Observation: Evolution of

and water vapor will begin as the bicarbonate decomposes and the salt forms. The mixture will transition from a powder to a paste.[2]

-

-

Reaction: Increase temperature to 150–160°C .

-

Critical Step: Maintain this temperature for 2–4 hours . The mixture will fully melt into a viscous liquid. Continue heating until gas evolution completely ceases.

-

Process Control: Monitor by TLC (System: DCM:MeOH 9:1). The starting acid spot (

) should disappear, and a lower, more polar spot (product) should appear.

-

Phase 2: Workup and Isolation

-

Cooling: Remove from heat and allow the melt to cool to approx. 80°C (do not allow to solidify completely to rock-hard mass).

-

Quench: Add 20 mL of hot water to the flask. Scrub the sides to suspend the solid.

-

Basification: If unreacted acid remains, adjust the suspension to pH ~9 using 10% NaOH. This solubilizes the unreacted carboxylic acid as its sodium salt, while the triazole amine (amphoteric but less acidic) remains precipitated or can be extracted.

-

Filtration: Cool to 4°C (ice bath). Filter the crude precipitate.[2][3] Wash with cold water (

) to remove inorganic salts and traces of starting acid.

Phase 3: Purification

-

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol (or Ethanol/Water 9:1).

-

Tip: If the solution is colored, treat with activated charcoal, filter hot through Celite.

-

-

Crystallization: Allow to cool slowly to room temperature, then to 4°C.

-

Drying: Collect crystals and dry under vacuum at 50°C for 6 hours.

Workflow Diagram

Caption: Step-by-step operational workflow for the fusion synthesis.

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met.

| Parameter | Expected Value/Observation | Notes |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or charring during melt. |

| Melting Point | 150–160°C (Range typical for benzyl analogs) | Sharp range (<2°C) indicates high purity. |

| The triazole NH is often broad and may exchange with water. The benzylic | ||

| MS (ESI+) |

Process Troubleshooting

-

Issue: Low Yield / Charring.

-

Cause: Temperature too high (>170°C) or "hot spots" in the flask.

-

Solution: Use an oil bath rather than a heating mantle for uniform heat distribution. Ensure efficient stirring.

-

-

Issue: Product is sticky/oily.

-

Cause: Incomplete cyclization (intermediate acyl-guanidine remains) or solvent trapped.

-

Solution: Re-heat the melt for an additional hour. Ensure the quench water is hot to induce proper crystallization upon cooling.

-

-

Issue: Solubility in Workup.

-

Cause: Product may be slightly soluble in water if pH is too low (protonated) or too high (deprotonated).

-

Solution: The triazole is amphoteric. The isoelectric point is typically near pH 7-8. Aim for neutral to slightly basic pH for maximum precipitation.

-

Safety & Handling

-

Aminoguanidine Bicarbonate: Irritant. Decomposes to release

upon heating; ensure the reaction vessel is vented (do not seal a fusion reaction unless in a rated pressure vessel). -

Thermal Hazard: The fusion reaction involves temperatures >150°C. Use appropriate thermal gloves and blast shields.

-

Waste: Aqueous filtrates may contain unreacted aminoguanidine; dispose of according to nitrogenous waste regulations.

References

-

Synthesis of 5-substituted 3-amino-1,2,4-triazoles via fusion

-

Source: Organic Syntheses, Coll.[4] Vol. 3, p.95 (1955); Vol. 26, p.11 (1946).

-

Link:

-

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles

- Source: MDPI, Molecules 2024.

-

Link:

-

General Reactivity of Aminoguanidine Bicarbonate

-

Source: BenchChem Application Notes.[3]

-

Link:

-

-

Structural Analogs (3-amino-5-benzyl-1,2,4-triazole)

- Source: National Institutes of Health (NIH) / PMC.

-

Link:

Sources

Application Notes and Protocols: Synthesis of Bioactive Schiff Bases from 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Triazole-Based Schiff Bases in Medicinal Chemistry

The convergence of the 1,2,4-triazole nucleus and the azomethine linkage (–C=N–) of a Schiff base has yielded a class of compounds with significant and diverse pharmacological potential. The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. When derivatized with a Schiff base, the resulting molecular architecture often exhibits enhanced biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and various aldehydes, a reaction of considerable interest in the field of drug discovery and development.

Underlying Chemical Principles and Reaction Mechanism

The synthesis of a Schiff base is a classic acid-catalyzed condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde.[5][6] The reaction proceeds through a two-step mechanism involving a nucleophilic addition followed by a dehydration step.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the primary amino group of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine on the electrophilic carbonyl carbon of the aldehyde. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This initial attack forms an unstable tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration

The carbinolamine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom results in the formation of a stable carbon-nitrogen double bond, the characteristic azomethine group of the Schiff base.[2][7]

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine and a representative aldehyde. The protocol can be adapted for a variety of aromatic and heteroaromatic aldehydes.

Synthesis of Starting Material: 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

While the focus of this guide is the reaction with aldehydes, the synthesis of the starting amine is a crucial prerequisite. A common method involves the reaction of 3-methoxyphenylacetic acid with thiocarbohydrazide.[8]

General Protocol for Schiff Base Synthesis

Materials:

-

5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine

-

Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reactant Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine in a suitable volume of absolute ethanol with stirring.

-

Aldehyde Addition: To this solution, add 1.0-1.1 equivalents of the desired aldehyde.

-

Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture. The use of an acid catalyst is crucial for protonating the carbonyl group of the aldehyde, thereby making it more susceptible to nucleophilic attack by the amine.[9]

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by TLC.

-

Monitoring the Reaction: Periodically take a small aliquot of the reaction mixture and spot it on a TLC plate. Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The consumption of starting materials and the formation of a new, less polar product spot will indicate the progress of the reaction.

-

Product Isolation: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding the reaction mixture to cold water.

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.[10] For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[2]

Caption: A typical experimental workflow for synthesizing a Schiff base.

Expected Outcomes and Data Analysis

The successful synthesis of the Schiff base can be confirmed by various analytical techniques.

| Aldehyde Reactant | Product Name | Expected Yield (%) | Reaction Time (h) |

| Benzaldehyde | N-benzylidene-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 75-85 | 4-6 |

| 4-Chlorobenzaldehyde | N-(4-chlorobenzylidene)-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 80-90 | 3-5 |

| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 85-95 | 3-5 |

| 2-Hydroxybenzaldehyde | N-(2-hydroxybenzylidene)-5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | 70-80 | 5-7 |

Spectroscopic Characterization:

-

¹H NMR: The most characteristic signal in the ¹H NMR spectrum of the product is the singlet corresponding to the azomethine proton (–N=CH–), which typically appears in the range of δ 8.5–10.0 ppm.[1][6] The disappearance of the aldehyde proton signal (around δ 9.5–10.5 ppm) and the amine protons of the starting triazole confirms the reaction completion.

-

¹³C NMR: The formation of the Schiff base is confirmed by the appearance of a signal for the azomethine carbon (–N=CH–) in the range of δ 150–165 ppm.[5][6]

-

IR Spectroscopy: A strong absorption band in the region of 1600–1650 cm⁻¹ is indicative of the C=N stretching vibration of the azomethine group. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine are also key indicators of product formation.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Formation | - Insufficient heating or reaction time.- Inactive catalyst.- Water in the reaction mixture.[8] | - Increase reflux time and monitor by TLC.- Use fresh glacial acetic acid.- Use anhydrous ethanol and ensure all glassware is dry. Consider adding a dehydrating agent like anhydrous MgSO₄. |

| Incomplete Reaction | - Equilibrium not driven to the product side. | - Remove water as it forms, either by using a Dean-Stark apparatus or by adding a drying agent.[8] |

| Product is an Oil/Difficult to Crystallize | - Presence of impurities.- The inherent nature of the product. | - Attempt purification by column chromatography (neutral alumina is often preferred over silica gel to avoid hydrolysis).[1] - Try trituration with a non-polar solvent like hexane to induce solidification. |

| Hydrolysis of Product during Workup/Purification | - Presence of excess acid and water. | - Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before workup.- Use anhydrous solvents for purification and storage.[1] |

digraph "Troubleshooting_Decision_Tree" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes Start [label="Reaction Complete (by TLC)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Incomplete Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Complete [label="Reaction Appears Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extend_Time [label="Extend Reflux Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Catalyst [label="Add More Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Remove_Water [label="Remove Water (Dean-Stark/MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Proceed to Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification_Issue [label="Difficulty in Purification?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallize from Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Column_Chromatography [label="Column Chromatography (Neutral Alumina)", fillcolor="#FBBC05", fontcolor="#202124"]; Pure_Product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Edges Start -> Incomplete [label="No"]; Start -> Complete [label="Yes"]; Incomplete -> Extend_Time; Incomplete -> Add_Catalyst; Incomplete -> Remove_Water; Complete -> Workup; Workup -> Purification_Issue; Purification_Issue -> Recrystallize [label="No"]; Purification_Issue -> Column_Chromatography [label="Yes"]; Recrystallize -> Pure_Product; Column_Chromatography -> Pure_Product;

}

Caption: A troubleshooting decision tree for Schiff base synthesis.

References

-

Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. [Link]

-

Büyükkıdan, B., & Atar, A. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE. Journal of Scientific Reports-A, (48), 25-41. [Link]

-

Schiff Base Reaction-Mechanism, Rxn setup and Application. (2022). YouTube. [Link]

-

Kowalska, A., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2691. [Link]

-

Is there an effective way of purifying schiff bases? (2021). ResearchGate. [Link]

-

How to purify Schiff base product? (2024). ResearchGate. [Link]

-

Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017). Chemistry Stack Exchange. [Link]

-

Singh, P., et al. (2014). Synthesis and fungitoxicity evaluation of schiff bases of 4-amino-3-mercapto-5-phenyl-1,2,4-triazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1813-1821. [Link]

-

RSC Author, et al. (2020). Synthesis, Characterization, Antiproliferative and Apoptosis Inducing Effects of Novel s-Triazine Derivatives. RSC Advances. [Link]

-

Synthesis, anticancer activity, and in silico studies of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. (2022). PeerJ, 10, e13693. [Link]

-

Sarojini, B. K., et al. (2012). 4-Amino-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3369. [Link]

-

Sultan, A., et al. (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. PLoS ONE, 15(6), e0229891. [Link]

-

Redemann, C. E., & Redemann, C. T. (1951). A Synthesis of N-(3-Methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine. Journal of the American Chemical Society, 73(10), 4947-4948. [Link]

-

Akyildirim, O. (2018). Synthesis of Some Novel 3-Alkyl(Aryl)-4-[3-(2-furylcarbonyloxy)-4-methoxy-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 2, 290-294. [Link]

-

How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole? (2015). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]